Cas no 1086138-48-8 ((4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(1-methylethyl)oxazole)

1086138-48-8 structure
Nombre del producto:(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(1-methylethyl)oxazole
(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(1-methylethyl)oxazole Propiedades químicas y físicas
Nombre e identificación
-
- 1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
- MLS001075210
- SMR000639365
- Phebox-R
- (4R)-4-propan-2-yl-2-[3-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole
- 188255-26-7
- E83670
- (4R)-4-ISOPROPYL-2-{3-[(4R)-4-ISOPROPYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}-4,5-DIHYDRO-1,3-OXAZOLE
- 1,3-Bis(trans-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
- SCHEMBL1465721
- BS-51769
- HMS2222N03
- 1086138-48-8
- CHEMBL1612605
- (4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(1-methylethyl)oxazole
-
- Renchi: 1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m0/s1
- Clave inchi: ZGKPVKPCZOURSR-HOTGVXAUSA-N
- Sonrisas: C1(C2=N[C@@H](CO2)C(C)C)C=C(C=CC=1)C1=N[C@H](C(C)C)CO1
Atributos calculados
- Calidad precisa: 300.183778013g/mol
- Masa isotópica única: 300.183778013g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 4
- Complejidad: 416
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 43.2Ų
- Xlogp3: 3.7
(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(1-methylethyl)oxazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1252795-1g |
1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene |
1086138-48-8 | 98% | 1g |
$300 | 2024-06-05 | |
Aaron | AR01XDSO-1g |
1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene |
1086138-48-8 | 9999% | 1g |
$240.00 | 2025-02-12 | |
Aaron | AR01XDSO-100mg |
1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene |
1086138-48-8 | 9999% | 100mg |
$40.00 | 2025-02-12 | |
1PlusChem | 1P01XDKC-250mg |
1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene |
1086138-48-8 | 98% 99%ee | 250mg |
$193.00 | 2023-12-26 | |
eNovation Chemicals LLC | Y1252795-1g |
1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene |
1086138-48-8 | 98% | 1g |
$280 | 2025-02-20 | |
Ambeed | A987217-250mg |
1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene |
1086138-48-8 | 98% 99%ee | 250mg |
$99.0 | 2025-03-03 | |
eNovation Chemicals LLC | Y1252795-100mg |
1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene |
1086138-48-8 | 98% | 100mg |
$95 | 2025-02-20 | |
Ambeed | A987217-1g |
1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene |
1086138-48-8 | 98% 99%ee | 1g |
$279.0 | 2025-03-03 | |
eNovation Chemicals LLC | Y1252795-100mg |
1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene |
1086138-48-8 | 98% | 100mg |
$95 | 2025-03-01 | |
Ambeed | A987217-100mg |
1,3-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene |
1086138-48-8 | 98% 99%ee | 100mg |
$59.0 | 2025-02-20 |
(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(1-methylethyl)oxazole Literatura relevante
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
1086138-48-8 ((4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(1-methylethyl)oxazole) Productos relacionados
- 2607143-53-1(methyl 6-isopropoxy-4-methyl-1H-indole-2-carboxylate)
- 2171434-98-1((2S)-3-3-cyclohexyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-hydroxypropanoic acid)
- 1396626-56-4(methyl 1-(2-carbamoylphenyl)carbamoyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)
- 2138008-97-4(4-5-(aminomethyl)thiophen-2-yl-3-(difluoromethoxy)benzoic acid)
- 551930-82-6(8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone)
- 32303-82-5(Z-Ala-His-OMe)
- 896280-76-5(N'-(3-methoxyphenyl)methyl-N-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1805460-18-7(Ethyl 2-cyano-3-methyl-6-(trifluoromethoxy)benzoate)
- 637772-43-1((4-phenylphenyl)methyl sulfamate)
- 1037237-32-3(1H-pyrazol-5-ylmethanamine dihydrochloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1086138-48-8)(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(1-methylethyl)oxazole

Pureza:99%
Cantidad:1g
Precio ($):251.0